REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[CH2:6][N:5]([CH2:7][C:8]#[N:9])[CH2:4]1>[Ni].CCO>[CH3:1][O:2][CH:3]1[CH2:6][N:5]([CH2:7][CH2:8][NH2:9])[CH2:4]1
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
COC1CN(C1)CC#N
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
was stirred under H2 (60 psi) for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with EtOH (50 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1CN(C1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 950 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |